molecular formula C8H16Cl3N3S B2549756 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride CAS No. 2470436-38-3

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride

Cat. No.: B2549756
CAS No.: 2470436-38-3
M. Wt: 292.65
InChI Key: KSYMCEGWQNFRNF-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is a chemical compound with the molecular formula C8H16Cl3N3S. It is a derivative of thiazole and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride typically involves the reaction of thiazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include water or ethanol.

    Catalyst: Hydrochloric acid acts as a catalyst in this reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants.

    Purification: The product is purified using crystallization or filtration techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiazole ring or the piperazine moiety.

    Substitution: Substitution reactions can occur at the thiazole ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or alkylating agents.

Major Products

    Oxidation Products: Various oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the piperazine moiety.

    Substitution Products: Substituted thiazole or piperazine derivatives.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-ylmethyl)benzothiazole
  • 2-(Piperazin-1-ylmethyl)imidazole
  • 2-(Piperazin-1-ylmethyl)pyridine

Uniqueness

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is unique due to its specific combination of thiazole and piperazine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-thiazole;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.3ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;;/h3,6,9H,1-2,4-5,7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYMCEGWQNFRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CS2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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